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Compound of Interest

Compound Name: C14H18BrN3O4S2

Cat. No.: B12618241 Get Quote

For researchers, scientists, and drug development professionals, this guide provides a

comprehensive analysis of the kinase selectivity profile of GSK2606414, a potent and selective

inhibitor of Protein Kinase R (PKR)-like Endoplasmic Reticulum Kinase (PERK). This document

summarizes key experimental data, details the methodologies for kinase profiling, and

visualizes relevant biological pathways and workflows to offer a clear and objective comparison

against other kinases.

GSK2606414, with the chemical formula C24H20F3N5O, is a first-in-class, orally bioavailable

PERK inhibitor with an IC50 of 0.4 nM.[1] Its high potency and selectivity make it a valuable

tool for studying the unfolded protein response (UPR) and its role in various diseases, including

cancer and neurodegenerative disorders. This guide delves into the specifics of its kinase

selectivity, providing a comparative analysis essential for informed research and development

decisions.

Quantitative Kinase Selectivity Profile
The selectivity of GSK2606414 has been extensively profiled against a broad panel of kinases.

The following table summarizes its inhibitory activity, highlighting its potent effect on PERK and

its significantly lower activity against other kinases.
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Kinase Target IC50 (nM)
Fold Selectivity vs.
PERK

Reference

PERK (EIF2AK3) 0.4 1 [1][2]

HRI (EIF2AK1) >1000 >2500 [1]

PKR (EIF2AK2) >1000 >2500 [1]

c-KIT 150 - 1000 375 - 2500 [3]

Aurora kinase B 150 - 1000 375 - 2500 [3]

BRK (PTK6) 150 - 1000 375 - 2500 [3]

MAP3K10 150 - 1000 375 - 2500 [3]

MER (MERTK) 150 - 1000 375 - 2500 [3]

MYLK2 150 - 1000 375 - 2500 [3]

IKBKE 150 - 1000 375 - 2500 [3]

TrkC (NTRK3) 150 - 1000 375 - 2500 [3]

MAP3K11 150 - 1000 375 - 2500 [3]

Data presented is a compilation from various sources and assays. For exact, batch-specific

data, refer to the certificate of analysis from the respective supplier.

Experimental Protocols
The determination of kinase selectivity profiles involves robust and standardized experimental

procedures. The two primary methods employed are biochemical kinase assays and

competitive binding assays.

Biochemical Kinase Activity Assay
This method directly measures the catalytic activity of a kinase and its inhibition by a test

compound. The radiometric assay is often considered the gold standard.[4][5]
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Reaction Setup: Recombinant kinase, a specific substrate peptide, and the test compound

(e.g., GSK2606414) at varying concentrations are incubated in a reaction buffer.

Initiation: The kinase reaction is initiated by the addition of radioisotope-labeled ATP (e.g., [γ-

³²P]ATP or [γ-³³P]ATP).[5]

Incubation: The reaction mixture is incubated at a controlled temperature for a defined period

to allow for substrate phosphorylation.

Termination and Detection: The reaction is stopped, and the phosphorylated substrate is

separated from the unreacted ATP, typically by binding to a filter membrane.[5] The amount

of incorporated radioactivity is quantified using a scintillation counter.

Data Analysis: The percentage of kinase inhibition is calculated for each compound

concentration, and the IC50 value is determined by fitting the data to a dose-response curve.

KINOMEscan™ (Competitive Binding Assay)
This high-throughput platform measures the binding affinity of a test compound to a large panel

of kinases. It is an ATP-independent active site-directed competition binding assay.[6]

Assay Principle: An immobilized kinase is incubated with the test compound and a

proprietary, tagged ligand that is known to bind to the active site of the kinase.

Competition: The test compound competes with the tagged ligand for binding to the kinase.

Quantification: The amount of tagged ligand that remains bound to the kinase is measured. A

lower amount of bound tagged ligand indicates stronger binding of the test compound.

Data Reporting: Results are often reported as "percent of control," where the control is the

amount of tagged ligand bound in the absence of the test compound.[6] Lower percentages

indicate higher affinity of the test compound for the kinase.
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To further clarify the processes and pathways involved, the following diagrams have been

generated using Graphviz.

Caption: A simplified workflow of a biochemical kinase inhibition assay.

The primary target of GSK2606414, PERK, is a key component of the Unfolded Protein

Response (UPR). The UPR is a cellular stress response pathway activated by the

accumulation of unfolded or misfolded proteins in the endoplasmic reticulum (ER).

Caption: The PERK branch of the Unfolded Protein Response pathway.

In conclusion, GSK2606414 is a highly selective inhibitor of PERK, demonstrating minimal off-

target activity against a wide range of other kinases. This high degree of selectivity,

substantiated by rigorous experimental data, underscores its utility as a precise chemical probe

for investigating the physiological and pathological roles of PERK. Researchers utilizing

GSK2606414 can have a high degree of confidence that the observed biological effects are

primarily due to the inhibition of its intended target.
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[https://www.benchchem.com/product/b12618241#c14h18brn3o4s2-selectivity-profiling-
against-a-panel-of-kinases]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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